REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=O)[CH:5]=[C:4](N[C@@H](C)C(OC)=O)[N:3]=1.CO.[NH3:21]>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:21])=[O:10])[CH:5]=[CH:4][N:3]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
rinsed with MeOH (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.09 mmol | |
AMOUNT: MASS | 2.946 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |